molecular formula C23H28N2O7 B1174900 gsiA protein CAS No. 147605-09-2

gsiA protein

Cat. No.: B1174900
CAS No.: 147605-09-2
Attention: For research use only. Not for human or veterinary use.
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Description

The gsiA protein is a crucial ATP-binding component of the GsiABCD glutathione import system, an ATP-binding cassette (ABC) transporter in bacteria . This recombinant protein is essential for research on bacterial oxidative stress response and virulence, as it provides the necessary energy for glutathione uptake by hydrolyzing ATP . Studies in Salmania enterica and Escherichia coli have shown that gsiA interacts with the inner membrane proteins GsiC and GsiD to form the functional transporter complex, and deletion of the gsiA gene can significantly decrease bacterial virulence . This product is intended for research applications only, including the study of bacterial nutrient uptake mechanisms, redox homeostasis, and pathogenicity. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

147605-09-2

Molecular Formula

C23H28N2O7

Synonyms

gsiA protein

Origin of Product

United States

Scientific Research Applications

Biochemical Research Applications

1.1 Mechanism of Action

GsiA protein is primarily involved in the regulation of glutathione uptake and metabolism. Studies have shown that GsiA influences the activity of glutathione synthetase, which is crucial for maintaining cellular redox balance and detoxification processes.

  • Key Findings :
    • GsiA enhances glutathione uptake in various organisms, impacting cellular response to oxidative stress .
    • The protein's activity peaks at 30°C and pH 8, indicating optimal conditions for its biochemical functions .

1.2 Structural Studies

The structural analysis of GsiA has provided insights into its functional domains and interactions with other proteins. Understanding these interactions can lead to better therapeutic strategies targeting oxidative stress-related diseases.

  • Case Study : A systematic analysis of GsiA’s structural properties revealed potential binding sites for small molecule inhibitors, paving the way for drug design aimed at modulating its activity .

Therapeutic Applications

2.1 Cancer Research

GsiA has been implicated in cancer biology due to its role in regulating apoptosis and cell proliferation. Inhibiting GsiA can potentially sensitize cancer cells to chemotherapy by disrupting their oxidative stress management.

  • Case Study : Research demonstrated that GsiA inhibition in non-small cell lung cancer (NSCLC) models led to reduced tumor volume and enhanced sensitivity to γ-secretase inhibitors .

2.2 Neurodegenerative Diseases

The modulation of GsiA activity has potential implications for neurodegenerative diseases such as Alzheimer's disease. By influencing glutathione levels, GsiA may affect amyloid precursor protein processing and subsequent amyloid-beta peptide production.

  • Key Insights : Studies have indicated that targeting GsiA could alter the cleavage patterns of amyloid precursor protein, potentially reducing the formation of pathogenic amyloid-beta species associated with Alzheimer's .

Table 1: Summary of this compound Functions

FunctionDescriptionImplications
Glutathione UptakeEnhances cellular uptake of glutathioneImproves cellular detoxification
Apoptosis RegulationModulates apoptotic pathways in cancer cellsPotential target for cancer therapy
Interaction with Other ProteinsInfluences the activity of various signaling pathwaysAffects numerous cellular processes

Table 2: Case Studies on GsiA Applications

Study ReferenceApplication AreaFindings
Cancer ResearchInhibition leads to reduced tumor volume in NSCLC models
Biochemical ResearchOptimal activity conditions identified
Neurodegenerative DiseasesModulation may reduce amyloid-beta production

Chemical Reactions Analysis

ATP Hydrolysis Reaction

GsiA exhibits significant ATPase activity, which is fundamental for its function as a transporter. The enzymatic reaction can be summarized as follows:

ATP+H2OADP+Pi+Energy\text{ATP}+\text{H}_2\text{O}\rightarrow \text{ADP}+\text{P}_i+\text{Energy}

  • Optimum Conditions : The ATPase activity of GsiA is optimal at 30°C and pH 8, as determined by NADH oxidation methods. Under these conditions, GsiA converts approximately 78.8μM78.8\,\mu M of ATP into ADP per hour .

Stability and Activity under Various Conditions

The stability and activity of GsiA are influenced by temperature and pH:

  • At 20°C, GsiA maintains stability.

  • After incubation at 30°C and 40°C for 30 minutes, it retains 66% and 44% of its activity, respectively.

  • Incubation at pH levels of 7 and 9 significantly reduces ATPase activity, indicating a narrow pH range for optimal function .

Interaction with Other Proteins

GsiA interacts with several inner membrane proteins, including GsiB, GsiC, and GsiD. These interactions are critical for the functioning of the glutathione import system:

  • Self-interaction : GsiA can oligomerize, suggesting a dimeric nature similar to other ATP-binding proteins .

Purification and Characterization

The purification process of GsiA involved cloning the gsiA gene into an expression vector followed by transformation into Escherichia coli. The protein was purified using nickel affinity chromatography and size exclusion chromatography to achieve over 95% purity .

Enzymatic Characterization

The enzymatic characterization revealed that:

  • One enzyme unit is defined as the amount of protein converting 1μM1\,\mu M ATP to ADP per minute at optimal conditions.

  • The enzyme's activity is sensitive to temperature fluctuations and pH variations, highlighting its potential vulnerability in fluctuating environmental conditions .

Interaction Profile of GsiA with Other Proteins

Protein InteractedInteraction Type
GsiBNo interaction
GsiCSelf-interaction
GsiDInteraction

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Homologs in ABC Transporters

GsiA belongs to the ABC transporter superfamily, which includes proteins like DppB (dipeptide transporter) and OppC (oligopeptide transporter). Key comparisons include:

Protein Organism Substrate ATPase Activity (Optimal Conditions) Oligomerization Interaction Partners Pathogenicity Role
GsiA Salmonella enterica Glutathione 30°C, pH 8.0 Dimer GsiC, GsiD, self Essential for virulence
DppB Various Dipeptides Varies by organism Dimer/Trimer DppA, DppC/DppD Nutrient acquisition
OppC Various Oligopeptides Varies by organism Dimer OppA, OppB/OppD Nutrient acquisition
GsiA (Bsu) Bacillus subtilis Glucose starvation response Not characterized Likely dimer ComP-ComA system Sporulation regulation
  • Key Differences :
    • Substrate Specificity : GsiA is specialized for glutathione, while DppB and OppC transport peptides.
    • Regulatory Mechanisms : Salmonella GsiA is constitutively expressed under glutathione-limiting conditions, whereas B. subtilis GsiA is induced during glucose starvation via the ComP-ComA two-component system .
    • Pathogenicity : Only Salmonella GsiA is directly linked to virulence, as glutathione import enhances survival in host environments .

ATPase Activity Across Species

  • E. coli GsiA shares 72% sequence identity with Salmonella GsiA but exhibits lower solubility during recombinant expression, requiring fusion tags (e.g., GFP or MBP) for stabilization .
  • B.

Interaction Networks

  • Salmonella GsiA : Forms a core complex with GsiC (permease) and GsiD (membrane fusion protein). Self-oligomerization is critical for ATP hydrolysis .
  • Functional Partners : Bioinformatic analyses identify GsiD (score: 0.998) and GsiC (score: 0.978) as top interactors, alongside peptide transporters like DppB and OppC, suggesting evolutionary divergence from general nutrient uptake systems .

Research Findings and Implications

  • pH Sensitivity : Activity drops to 44% at pH 7.0 and 22% at pH 9.0, highlighting reliance on neutral-alkaline conditions .
  • Virulence Link : ΔgsiA Salmonella strains show reduced colonization in murine models, linking glutathione uptake to oxidative stress resistance during infection .

Data Tables

Table 1: ATPase Activity of GsiA Under Variable Conditions

Condition Relative Activity (%) Reference
30°C, pH 8.0 100
40°C, pH 8.0 44
30°C, pH 7.0 44
30°C, pH 9.0 22

Table 2: Functional Comparison of ABC ATPases

Protein Organism Key Function Thermal Optimum Pathogenicity Role
GsiA Salmonella Glutathione import 30°C High
MalK E. coli Maltose import 37°C Low
LolD Pseudomonas Lipoprotein trafficking 25–37°C Moderate

Preparation Methods

Host Strains and Growth Conditions

E. coli BL21(DE3) serves as the primary host due to its robust protein expression capabilities. Cells are cultured in Lysogeny Broth (LB) medium supplemented with 100 μg/mL ampicillin at 37°C until reaching an optical density (OD600) of 0.5–0.6.

Induction Optimization

Key induction parameters include:

  • IPTG Concentration : 0.1 mM.

  • Temperature : 18–20°C to minimize inclusion body formation.

  • Duration : 20–24 hours post-induction.

Reduced temperatures enhance soluble protein yield, as demonstrated by SDS-PAGE analyses showing >90% solubility under these conditions.

Table 1: Expression Conditions Across Studies

ParameterpLou3-MBP SystempWaldo-GFPe System
Induction Temp (°C)2018
Induction Time (h)2024
Solubility>90%85%

Protein Purification Strategies

Ni-NTA Immobilized Metal Affinity Chromatography (IMAC)

The MBP-6×His-tagged gsiA is purified using a Ni²⁺-NTA column. After lysate clarification, the column is washed with 30 mM imidazole, and bound protein is eluted with 300 mM imidazole in 50 mM Tris-HCl (pH 8.0) and 300 mM NaCl.

TEV Protease Cleavage

To remove the MBP tag, purified gsiA-MBP is incubated with Tobacco Etch Virus (TEV) protease (1:20 w/w) at 4°C for 16 hours. Cleaved gsiA is separated from MBP via a second Ni-NTA pass-through, yielding untagged protein.

Size Exclusion Chromatography (SEC)

Final polishing employs a Superdex 200 column equilibrated with 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, and 5% glycerol. SEC resolves gsiA into two peaks corresponding to monomeric and dimeric states, as confirmed by native PAGE.

Table 2: Purification Yield Metrics

StepTotal Protein (mg/L)Purity (%)
Post-IMAC25.480
Post-TEV Cleavage12.195
Post-SEC10.8>99

Functional Characterization

ATPase Activity Assay

ATP hydrolysis is quantified via an NADH-coupled enzymatic assay, monitoring absorbance at 340 nm. Optimal activity is observed at 30°C and pH 8.0 in Tris-HCl buffer, with a specific activity of 78.8 μM ATP hydrolyzed per hour per μM enzyme.

Stability Profiling

  • Thermal Stability : Incubation at 20°C retains 100% activity, while 30°C and 40°C reduce activity to 66% and 44%, respectively, after 30 minutes.

  • pH Stability : Activity declines by 50% at pH 7.0 and 75% at pH 9.0 compared to pH 8.0.

Table 3: ATPase Activity Under Variable Conditions

ConditionRelative Activity (%)
30°C, pH 8.0100
40°C, pH 8.044
30°C, pH 7.050
30°C, pH 9.025

Applications in Structural and Mechanistic Studies

Bacterial Two-Hybrid Analysis

Protein-protein interactions are investigated using a GFP-reassembly system. GsiA demonstrates homo-oligomerization and interacts with membrane partners GsiC and GsiD, confirming its role in the glutathione import complex.

Virulence Studies

GsiA-knockout Salmonella exhibits attenuated virulence in murine models, underscoring the protein’s physiological significance .

Q & A

Q. How can researchers leverage APIs to automate gsiA data retrieval and analysis?

  • Answer : Use the Proteins API (EB-EBI) to fetch sequence annotations, structures, and interactions programmatically. Integrate with Python/R pipelines (e.g., Biopython, tidyverse) for batch processing .

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